8-Bromo-6-(difluoromethoxy)quinoline
Description
8-Bromo-6-(difluoromethoxy)quinoline is a brominated quinoline derivative featuring a difluoromethoxy group at the 6-position and a bromine atom at the 8-position. Its molecular formula is C₁₀H₆BrF₂NO, with a molecular weight of 274.07 g/mol . This compound is stored under inert conditions (2–8°C) and is currently listed as out of stock, with safety precautions including skin/eye irritation and respiratory hazard warnings (H315, H319, H335) .
Properties
Molecular Formula |
C10H6BrF2NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
8-bromo-6-(difluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-5-7(15-10(12)13)4-6-2-1-3-14-9(6)8/h1-5,10H |
InChI Key |
AFKLQUHNGILEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(difluoromethoxy)quinoline typically involves the bromination of a quinoline derivative. One common method includes the bromination of 8-hydroxyquinoline or 8-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-(difluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the quinoline derivative.
Scientific Research Applications
Chemistry: 8-Bromo-6-(difluoromethoxy)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties . They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 8-Bromo-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Quinoline derivatives with halogen and alkoxy substitutions are pivotal in medicinal chemistry. Below is a detailed comparison of 8-bromo-6-(difluoromethoxy)quinoline with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
The chloro-methoxy substituent in 8-bromo-6-chloro-5-methoxyquinoline introduces steric hindrance, which may limit cross-coupling efficiency compared to the difluoromethoxy variant .
Synthetic Routes: 8-Bromo-6-(trifluoromethoxy)quinoline is synthesized via Suzuki-Miyaura coupling (Pd catalysis), yielding high purity (97%) .
Biological Relevance: 6,8-Disubstituted quinolines (e.g., 6-bromo-8-methoxy derivatives) demonstrate anticancer activity, suggesting that this compound could serve as a precursor for antitumor agents . The trifluoromethoxy analog has been commercialized (97% purity, €76–200/g) for medicinal chemistry research, highlighting its utility in drug discovery .
Safety and Handling: this compound requires stringent storage (inert atmosphere, 2–8°C) due to its sensitivity, whereas the trifluoro analog is stable at room temperature .
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